4-isocyanatobut-1-yne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

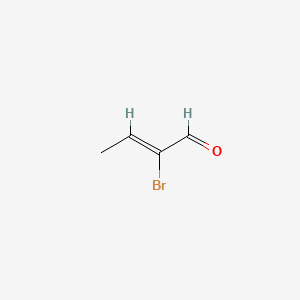

4-Isocyanatobut-1-yne is a compound that contains an isocyanate group, which is a functional group with the formula R−N=C=O . Isocyanates are referred to as such when they contain an isocyanate group . Diisocyanates are organic compounds that contain two isocyanate groups and are used in the production of polyurethanes, a class of polymers .

Synthesis Analysis

Isocyanates are typically produced from amines by phosgenation, which involves treating with phosgene . This process proceeds via the intermediacy of a carbamoyl chloride . Due to the hazardous nature of phosgene, the production of isocyanates requires special precautions . A laboratory-safe variation masks the phosgene as oxalyl chloride . Another route to isocyanates entails the addition of isocyanic acid to alkenes .Molecular Structure Analysis

The molecular formula of 4-Isocyanatobut-1-yne is C5H9NO . The structure of isocyanates is planar, and the N=C=O linkage is nearly linear . In terms of bonding, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2) .Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .Physical And Chemical Properties Analysis

The physical and chemical properties of isocyanates are influenced by their chemical structure . These properties include hardness, topography, and hydrophilicity, which are important parameters in the biological evaluation of materials .Mécanisme D'action

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 4-isocyanatobut-1-yne can be achieved through a two-step reaction process. The first step involves the synthesis of 4-bromo-1-butene, which is then reacted with sodium azide to form 4-azido-1-butene. The second step involves the reaction of 4-azido-1-butene with copper(I) cyanide to form 4-isocyanatobut-1-yne.", "Starting Materials": [ "1-butene", "hydrogen bromide", "sodium azide", "copper(I) cyanide" ], "Reaction": [ { "Reactants": "1-butene + hydrogen bromide", "Conditions": "reflux in acetic acid", "Products": "4-bromo-1-butene" }, { "Reactants": "4-bromo-1-butene + sodium azide", "Conditions": "reflux in DMF", "Products": "4-azido-1-butene" }, { "Reactants": "4-azido-1-butene + copper(I) cyanide", "Conditions": "reflux in DMF", "Products": "4-isocyanatobut-1-yne" } ] } | |

Numéro CAS |

1340153-98-1 |

Nom du produit |

4-isocyanatobut-1-yne |

Formule moléculaire |

C5H5NO |

Poids moléculaire |

95.1 |

Pureté |

92 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.